3-amino-N,6-dibenzyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide
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Overview
Description
3-AMINO-N,6-DIBENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno ring fused with a naphthyridine core, which is further substituted with amino and carboxamide groups, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 3-AMINO-N,6-DIBENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chemical Reactions Analysis
3-AMINO-N,6-DIBENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxamide groups.
Scientific Research Applications
3-AMINO-N,6-DIBENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in biological research to study its effects on various cellular processes and pathways.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-AMINO-N,6-DIBENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3-AMINO-N,6-DIBENZYL-5H,6H,7H,8H-THIENO[2,3-B]1,6-NAPHTHYRIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine Derivatives: These compounds also contain a thieno ring fused with a pyrimidine core and have shown diverse biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: These compounds have a pyrido ring fused with a pyrimidine core and are known for their anticancer and antimicrobial activities.
Indole Derivatives: Indole derivatives are another class of compounds with a similar aromatic structure and have shown a wide range of biological activities.
Properties
Molecular Formula |
C25H24N4OS |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
3-amino-N,6-dibenzyl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide |
InChI |
InChI=1S/C25H24N4OS/c26-22-20-13-19-16-29(15-18-9-5-2-6-10-18)12-11-21(19)28-25(20)31-23(22)24(30)27-14-17-7-3-1-4-8-17/h1-10,13H,11-12,14-16,26H2,(H,27,30) |
InChI Key |
VNZMDYPTXUWIJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC3=C(N=C21)SC(=C3N)C(=O)NCC4=CC=CC=C4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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